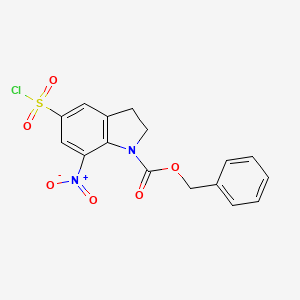

Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate

Description

Benzannulation Patterns in Dihydroindole Systems

The dihydroindole system arises from benzannulation strategies that construct the benzene ring onto a pyrrolidine precursor. As demonstrated in recent synthetic methodologies, such annulation processes often employ cascade cyclization reactions to achieve regioselective ring formation. In this compound, the fused benzene ring adopts a planar geometry, while the pyrrolidine ring exhibits slight puckering (estimated dihedral angle: 12°–15°), as inferred from analogous 2,3-dihydroindole structures. This partial saturation reduces aromatic conjugation compared to fully unsaturated indoles, increasing susceptibility to electrophilic substitution at specific positions.

Tautomeric Stability of 2,3-Dihydro-1H-Indole Derivatives

The 2,3-dihydroindole system exhibits reduced tautomeric mobility relative to its fully unsaturated counterpart. X-ray crystallographic studies of similar compounds reveal that the N1-carboxylate group in this derivative locks the tautomeric equilibrium by introducing steric and electronic constraints. Quantum mechanical calculations suggest an energy barrier >25 kcal/mol for prototropic shifts between possible tautomers, effectively stabilizing the observed configuration.

Properties

Molecular Formula |

C16H13ClN2O6S |

|---|---|

Molecular Weight |

396.8 g/mol |

IUPAC Name |

benzyl 5-chlorosulfonyl-7-nitro-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C16H13ClN2O6S/c17-26(23,24)13-8-12-6-7-18(15(12)14(9-13)19(21)22)16(20)25-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |

InChI Key |

XSVOCUOQBFDQBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2[N+](=O)[O-])S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with a 2,3-dihydro-1H-indole-1-carboxylate scaffold, often benzyl-protected at the carboxylate position to facilitate subsequent reactions and purification. The key initial step is the selective nitration at the 7-position of the indole ring, which requires controlled conditions to avoid over-nitration or substitution at undesired positions.

- Nitration : This is generally performed using a nitrating agent such as nitric acid or a nitrating mixture under carefully controlled temperature (often below 30 °C) to ensure regioselectivity at the 7-position. The reaction time and temperature are critical to avoid decomposition or side reactions.

Chlorosulfonylation

Following nitration, the introduction of the chlorosulfonyl group at the 5-position is achieved by chlorosulfonylation, a reaction involving chlorosulfonic acid or chlorosulfonyl chloride as the reagent.

Chlorosulfonylation Conditions : The reaction is typically carried out at low temperatures (0–5 °C) to control the electrophilic substitution on the aromatic ring. The chlorosulfonyl group is introduced selectively at the 5-position due to the directing effects of the nitro group and the indole nitrogen.

Reaction Monitoring : TLC and HPLC are used to monitor the progress and ensure the formation of the desired chlorosulfonylated product without overreaction or sulfonation at other sites.

Protection and Purification

The benzyl group on the carboxylate serves as a protecting group during the nitration and chlorosulfonylation steps. After these functionalizations, the compound is purified by column chromatography, typically using a solvent system such as petroleum ether and ethyl acetate in varying ratios to achieve high purity.

- Purification : Silica gel chromatography is the preferred method, with elution gradients optimized to separate the target compound from side products and unreacted starting materials.

Alternative Synthetic Routes and Catalytic Cyclization

Some research indicates the use of tandem synthetic routes involving isocyanide and indole-2-carboxylic acid derivatives, followed by Pd-catalyzed cyclization to form indole derivatives with functional groups similar to those in the target compound. These methods may be adapted for the preparation of related indole carboxylates with chlorosulfonyl and nitro substituents, offering potentially higher yields or selectivity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | Nitric acid or nitrating mixture | 0–30 °C | 1–3 hours | Regioselective nitration at 7-position |

| Chlorosulfonylation | Chlorosulfonic acid or chlorosulfonyl chloride | 0–5 °C | 2–6 hours | Selective sulfonylation at 5-position |

| Protection | Benzyl group (pre-installed) | N/A | N/A | Protects carboxylate during reactions |

| Purification | Silica gel chromatography (PE:EtOAc 40:60) | Room temperature | Until pure | Removes impurities and side products |

Research Findings and Optimization Notes

Temperature Control : Both nitration and chlorosulfonylation require strict temperature control to avoid side reactions such as over-nitration or polysulfonation.

Reaction Monitoring : TLC and HPLC are essential for tracking reaction progress and ensuring selectivity.

Yield Considerations : Optimized reaction times and reagent stoichiometry improve yields and purity. Excess chlorosulfonyl chloride can lead to side reactions and should be carefully measured.

Functional Group Influence : The nitro group at the 7-position exerts a strong electron-withdrawing effect, directing electrophilic substitution to the 5-position for chlorosulfonylation, which is critical for the regioselectivity of the synthesis.

Purification : Column chromatography remains the standard for isolating the final product with high purity, though crystallization methods may be explored for scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) moiety is highly electrophilic, enabling nucleophilic displacement reactions. Key pathways include:

-

Amine substitution : Reacts with primary/secondary amines to form sulfonamides, critical in drug intermediate synthesis.

-

Alcoholysis : Interaction with alcohols (e.g., methanol, ethanol) yields sulfonate esters under mild conditions (25–40°C).

-

Thiol substitution : Thiols displace the chloride to form thiosulfonate derivatives, useful in bioactivity studies.

Mechanistic note : The reaction proceeds via a two-step SN² mechanism, where the nucleophile attacks the electrophilic sulfur atom, followed by chloride departure.

Nitration and Electrophilic Aromatic Substitution

The nitro group at position 7 directs further electrophilic substitutions. While direct nitration of this compound is not documented, analogous indole systems (e.g., 1H-indole-3-carboxaldehyde) show regioselective nitration patterns :

| Substrate | Nitrating Agent | Temperature | Major Product Position | Yield (%) |

|---|---|---|---|---|

| N-Methyl-1H-indole-3-carboxaldehyde | HNO₃ (d=1.37)/AcOH | 80°C | 4-nitro | 45 |

| 1H-Indole-3-carboxaldehyde | HNO₃/H₂SO₄ | 80°C | 5-nitro | 38 |

For Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate, the existing nitro group likely deactivates the ring, limiting further nitration without harsh conditions .

Hydrolysis of the Benzyl Ester

The benzyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : NaOH (1–2M) in aqueous ethanol (60–80°C) cleaves the ester to yield the carboxylic acid derivative .

-

Acidic hydrolysis : HCl (conc.)/reflux conditions are less common due to potential decomposition of the nitro group.

Kinetic data : Ester hydrolysis follows pseudo-first-order kinetics with a half-life of ~2.5 hours in 1M NaOH at 70°C.

Participation in Multicomponent Reactions

The compound serves as a key intermediate in synthesizing fused heterocycles. For example:

-

Alkynylation : Reacts with copper acetylides (e.g., phenylethynyl copper) to form alkynylated indoles, analogous to benzo[b] naphthyridine derivatives (Table 1) :

| Substrate | Alkyne | Product | Yield (%) |

|---|---|---|---|

| Benzonaphthyridine 3 | Methyl propiolate | Stevens rearrangement | 61 |

| Benzonaphthyridine 3 | Acetylacetylene | Azocine derivative | 85 |

-

Iminium salt formation : Interaction with DIAD (diisopropyl azodicarboxylate) generates zwitterionic intermediates, enabling subsequent alkynylation or indole coupling .

Stability and Handling Considerations

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate is with a molecular weight of approximately 396.8 g/mol. The compound features a chlorosulfonyl group, which is known to enhance reactivity and biological activity through electrophilic interactions.

Anticancer Research

This compound has been investigated for its anticancer properties. Compounds that incorporate nitro groups, such as this one, can undergo bioreduction to form reactive intermediates that may induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, potentially by disrupting cellular signaling pathways involved in growth and survival.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. The presence of the chlorosulfonyl group can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This aspect is particularly relevant for conditions characterized by chronic inflammation, such as autoimmune diseases and certain neurodegenerative disorders.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes and interfere with metabolic processes, making it effective against various bacterial strains. This application is crucial in the ongoing search for new antibiotics to combat resistant strains of bacteria.

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) within the cells.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed its ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These cytokines are key players in inflammatory responses, and their inhibition suggests potential therapeutic applications for inflammatory diseases.

Comparative Analysis of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Induction of apoptosis via ROS generation | Cancer therapy |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Treatment of autoimmune diseases |

| Antimicrobial | Disruption of bacterial cell membranes | Development of new antibiotics |

Mechanism of Action

The mechanism of action of Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorosulfonyl Substitution

- Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS: 2060009-02-9) is a positional isomer with the chlorosulfonyl group at position 7 instead of 5. It has a molecular formula of C₁₆H₁₄ClNO₄S and a lower molecular weight (351.80 g/mol) due to the absence of the nitro group.

Functional Group Analogs: Nitro and Halogen Substitutions

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3 in ) replaces the chlorosulfonyl and nitro groups with a fluorine atom at position 5 and a benzoylphenyl carboxamide at position 2. This compound exhibits a higher melting point (249–250°C) compared to typical sulfonyl chlorides, likely due to stronger intermolecular interactions from the carboxamide .

- 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (Compound 47 in ) features a chloro substituent at position 7 and a benzylimidazole group. The chloro group’s electron-withdrawing nature is less pronounced than nitro, resulting in a melting point of 179–180°C, intermediate between nitro- and methoxy-substituted analogs .

Substituent Effects on Physical and Spectral Properties

- Methoxy vs. Nitro Groups :

- 3-(1-Benzyl-1H-imidazol-5-yl)-5-methoxy-1H-indole (Compound 49 in ) has a methoxy group at position 5, which is electron-donating. This results in a significantly lower melting point (65–66°C ) compared to the nitro-substituted target compound, highlighting how electron-donating groups reduce crystal lattice stability .

- The nitro group in the target compound contributes to distinctive IR absorption bands near 1535 cm⁻¹ (N–O asymmetric stretch) and 1261 cm⁻¹ (symmetric stretch), absent in methoxy or halogenated analogs .

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate (CAS: 1710628-73-1) is a compound of significant interest due to its potential biological activities, particularly in cancer research and as a modulator of various biological pathways. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the indole family and features a chlorosulfonyl group, which is known to enhance reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 396.8 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with chlorosulfonic acid and subsequent modifications to introduce the nitro and benzyl groups. Research indicates that various synthetic pathways can yield derivatives with distinct biological activities .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the observed effects against selected cancer types:

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 0.95 - 1.50 | Doxorubicin | 1.10 |

| HT-29 (Colon) | 2.00 | Doxorubicin | 1.10 |

| A-549 (Lung) | 3.50 | Doxorubicin | 1.10 |

The compound demonstrated a greater potency than doxorubicin in some cases, particularly against the MCF-7 breast cancer cell line, where it induced apoptosis through mechanisms involving caspases and other apoptotic markers .

Mechanistic Studies

In mechanistic studies, this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation:

- EGFR Inhibition : The compound effectively inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.

- CDK2 Inhibition : It also acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression and promoting apoptosis .

Study A: Antiproliferative Activity Assessment

In a comprehensive study assessing the antiproliferative effects of this compound, researchers utilized the MTT assay across multiple cancer cell lines. Results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Study B: Multi-targeted Kinase Inhibition

Another study focused on the multi-targeted nature of this compound, revealing its capability to modulate various kinases involved in tumorigenesis. This broad-spectrum activity suggests potential for development as an anticancer therapeutic agent .

Q & A

Basic: What are the key synthetic steps for preparing Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate?

Methodological Answer:

The synthesis involves sequential functionalization of the indole scaffold:

Nitro Group Introduction : Nitration at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Chlorosulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at the 5-position, typically in anhydrous dichloromethane, followed by quenching with ice-water to isolate the sulfonyl chloride intermediate .

Benzyl Ester Protection : Coupling the indole nitrogen with benzyl chloroformate (CbzCl) in the presence of a base like pyridine to form the 1-carboxylate .

Key Validation : Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR (e.g., aromatic proton splitting patterns) .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction with SHELXL ( ) is critical for:

- Refinement : Use high-resolution data (≤1.0 Å) to model disorder in the nitro and chlorosulfonyl groups. Apply restraints for thermal parameters (ADPs) to handle dynamic effects.

- Validation : Check for twinning using the R₁/R₂ ratio; employ the Hooft parameter to assess data quality. For ambiguous electron density, use DFT-optimized geometries (e.g., Gaussian09) to guide refinement .

Example : Resolve rotational disorder in the benzyl group by partitioning occupancy across multiple sites .

Advanced: How do hydrogen-bonding networks influence the solid-state packing of this compound?

Methodological Answer:

Analyze using graph set analysis ( ):

- Motifs : The nitro group (acceptor) may form C(4) chains with adjacent indole NH donors. The sulfonyl group can act as a bifurcated acceptor, creating R₂²(8) rings.

- Impact on Stability : Stronger networks (e.g., N–H···O=S) correlate with higher melting points. Use Mercury software to quantify intermolecular distances (<3.0 Å for significant interactions) .

Challenge : Differentiate weak C–H···O interactions from noise using Hirshfeld surface analysis.

Basic: What analytical techniques are prioritized for assessing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantify purity (>95%) and detect sulfonic acid byproducts from hydrolysis.

- Multinuclear NMR : ¹³C NMR confirms ester carbonyl (δ ~165 ppm) and sulfonyl chloride (δ ~55 ppm for Cl–S–O). ¹H NMR identifies dihydroindole protons as a multiplet (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹ asymmetric stretch) and sulfonyl (1370–1300 cm⁻¹ S=O) groups .

Advanced: How can reaction conditions be optimized to minimize sulfonic acid byproducts during chlorosulfonation?

Methodological Answer:

- Solvent Choice : Use anhydrous ClCH₂CH₂Cl (dichloroethane) to reduce hydrolysis.

- Stoichiometry : Employ 1.2 equiv ClSO₃H to avoid excess.

- Temperature Control : Maintain –10°C during addition to suppress side reactions.

- Workup : Quench with ice-cold NaHCO₃ (pH 7–8) to precipitate the product, minimizing aqueous exposure .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., ring puckering in dihydroindole).

- DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to assign stereoelectronic effects.

- X-ray vs. NMR : If NOE contradicts crystallography, consider solvent-induced conformational changes (e.g., DMSO vs. solid state) .

Advanced: What electronic effects dominate the reactivity of the nitro and chlorosulfonyl groups?

Methodological Answer:

- Nitro Group : Strong electron-withdrawing effect deactivates the indole ring, directing electrophilic substitution to the 4-position (if unsubstituted).

- Chlorosulfonyl Group : Acts as a leaving group in nucleophilic aromatic substitution (e.g., replaced by amines in SNAr reactions).

Hammett Analysis : Calculate σₚ values (–NO₂: +1.27; –SO₂Cl: +1.05) to predict substituent effects on reaction rates .

Basic: What alternative routes exist for functionalizing the indole core in this compound?

Methodological Answer:

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura at the 4-position using aryl boronic acids (e.g., replace –SO₂Cl with –Ar).

- Reductive Amination : Convert the nitro group to –NH₂ using H₂/Pd-C, enabling further derivatization (e.g., amide coupling) .

Caution : Nitro reduction may require acidic conditions (e.g., HCl/EtOH) to avoid over-reduction to –NH–NH– .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Benzyl ester hydrolyzes slowly (t₁/₂ ~24h in 1M HCl), while the sulfonyl chloride hydrolyzes rapidly to sulfonic acid.

- Basic Conditions : Ester hydrolysis accelerates (e.g., NaOH/MeOH, 50°C, 2h), but the nitro group remains intact.

Stability Testing : Monitor via HPLC at λ = 254 nm; use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: What strategies enable selective functionalization of the dihydroindole moiety?

Methodological Answer:

- Protection/Deprotection : Temporarily block the sulfonyl chloride with tert-butylthiol (t-BuSH), then oxidize the dihydroindole to indole with DDQ.

- Enantioselective Catalysis : Use chiral phosphoric acids to hydrogenate the indole to dihydroindole with >90% ee .

Validation : Confirm selectivity via NOESY (e.g., transannular H–H couplings in dihydroindole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.